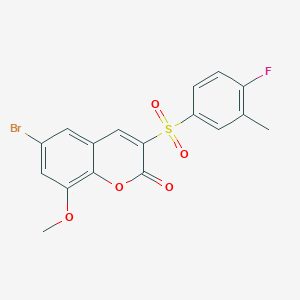
6-bromo-3-((4-fluoro-3-methylphenyl)sulfonyl)-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-3-((4-fluoro-3-methylphenyl)sulfonyl)-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H12BrFO5S and its molecular weight is 427.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-bromo-3-((4-fluoro-3-methylphenyl)sulfonyl)-8-methoxy-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with a molecular formula of C17H12BrFO5S and a molecular weight of 427.24 g/mol. The presence of bromine and fluorine atoms, along with the sulfonyl and methoxy groups, suggests diverse reactivity and potential biological interactions.
Synthesis
The synthesis typically involves:
- Bromination : A chromen-2-one precursor is brominated.
- Sulfonylation : The brominated product undergoes sulfonylation with 4-fluoro-3-methylbenzenesulfonyl chloride.
- Reaction Conditions : Reactions are performed using bases such as pyridine or triethylamine to facilitate the sulfonylation process.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related chromone derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have demonstrated its potential to reduce inflammation markers in cell cultures, suggesting a mechanism that may involve the modulation of inflammatory cytokines.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating that the sulfonamide group may contribute to this activity by interfering with bacterial growth mechanisms.
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptor activity linked to apoptosis and cell survival pathways.
- Reactive Oxygen Species (ROS) Regulation : Its antioxidant properties may help in reducing oxidative stress within cells.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activity of similar compounds:
Properties
IUPAC Name |
6-bromo-3-(4-fluoro-3-methylphenyl)sulfonyl-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFO5S/c1-9-5-12(3-4-13(9)19)25(21,22)15-7-10-6-11(18)8-14(23-2)16(10)24-17(15)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGRIZRXNMXQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













